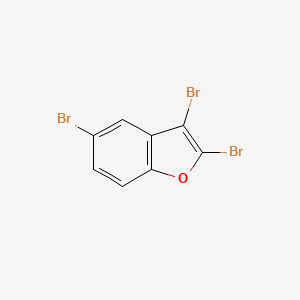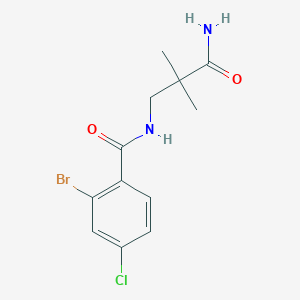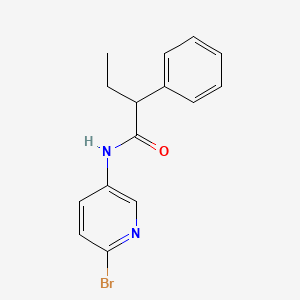![molecular formula C12H19N3O2 B6643614 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine, also known as MEOX2, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MEOX2 belongs to the class of pyrimidine derivatives and has a molecular formula of C12H18N4O2.
Aplicaciones Científicas De Investigación
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has been studied for its potential therapeutic applications in various areas of scientific research. One of the most promising applications of 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine is in the field of cancer research. Studies have shown that 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has anti-tumor activity and can inhibit the growth of cancer cells. 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes that are involved in cell signaling pathways. 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain transcription factors that are involved in regulating gene expression.
Biochemical and Physiological Effects:
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has also been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine in lab experiments is its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory activity, which makes it a promising candidate for further study. However, one of the limitations of using 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine. One area of future research is to further investigate its potential therapeutic applications in cancer and inflammatory diseases. Another area of future research is to better understand its mechanism of action and how it interacts with specific proteins and enzymes. Additionally, future research could focus on developing more effective synthesis methods for 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine and improving its solubility in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine, or 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine has been studied for its anti-tumor and anti-inflammatory activity, and its mechanism of action involves interactions with specific proteins and enzymes. While there are limitations to working with 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine in lab experiments, there are several future directions for further study that could lead to the development of new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine can be synthesized using a multi-step process involving the reaction of 2-amino-4-methoxypyrimidine with 4-bromobutanal followed by reduction with sodium borohydride. The resulting intermediate is then reacted with oxane-4-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(2-aminoethyl)piperidine to yield the final product, 4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(10-4-7-17-8-5-10)14-12-13-6-3-11(15-12)16-2/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZIXNSMFIKAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NC2=NC=CC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
![5-ethyl-4-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6643551.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)

![2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)
![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)
![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643597.png)


![6-[1-(Oxan-4-yl)ethylamino]pyridazine-3-carboxamide](/img/structure/B6643615.png)

![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)